molecular formula C8H7IO B3086635 4-Iodo-3-methylbenzaldehyde CAS No. 1160924-07-1

4-Iodo-3-methylbenzaldehyde

Cat. No. B3086635
CAS RN: 1160924-07-1
M. Wt: 246.04 g/mol
InChI Key: MSOMUMGPCHBUKG-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO. It has a molecular weight of 246.05 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 . This indicates that the compound has a benzene ring with an iodine atom and a methyl group attached to it.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 246.05 .

Scientific Research Applications

Application in Synthesis and Catalysis

  • Catalytic Conversion of Ethanol

    Takahiko Moteki et al. (2016) discussed the production of 2- and 4-Methylbenzaldehyde, which are precursors for phthalic anhydride and terephthalic acid, through ethanol upgrading reactions. These reactions showcase the potential of methylbenzaldehydes in catalysis and synthesis processes (Moteki, Rowley, & Flaherty, 2016).

  • Oxidation of Benzyl Alcohols

    Jiang-Ping Wu et al. (2016) described using water-soluble copper complexes for catalytic oxidation of benzylic alcohols to aldehydes like 4-methylbenzaldehyde. This process emphasizes the role of methylbenzaldehydes in efficient and environmentally friendly oxidation reactions (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).

Application in Organic Chemistry

  • C(sp(3))-H Activation

    Fei Ma et al. (2016) developed a method for synthesizing 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde, highlighting its utility in C(sp(3))-H activation processes. This demonstrates the importance of methylbenzaldehydes in advanced organic synthesis techniques (Ma, Lei, & Hu, 2016).

  • Microwave-Assisted Arylation

    E. Bálint et al. (2013) explored the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, indicating the potential of similar aldehydes like 4-iodo-3-methylbenzaldehyde in facilitating efficient arylations (Bálint, Kállai, Kovács, Bölcskei, & Keglevich, 2013).

Application in Crystallography and Molecular Structure Analysis

  • Crystal Structure Studies: C. Glidewell et al. (2004) analyzed the crystal structure of 3- and 4-iodobenzaldehyde derivatives, providing insights into the structural and bonding characteristics of similar compounds like this compound (Glidewell, Low, Skakle, & Wardell, 2004).

Application in Medicinal Chemistry

  • Biomedical Applications: Y. E. Ryzhkova et al. (2020) reported the electrochemical transformation of 3-methylbenzaldehyde in the synthesis of compounds with potential for regulating inflammatory diseases. This indicates the relevance of methylbenzaldehydes in the development of biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Application in Environmental Chemistry

  • Formation of Disinfection Byproducts: Yang Pan et al. (2016) identified iodinated disinfection byproducts, including derivatives of iodo-methylbenzaldehydes, during cooking with chlorinated tap water. This research highlights the environmental and health implications of such compounds in everyday scenarios (Pan, Zhang, & Li, 2016).

Safety and Hazards

The safety information available indicates that 4-Iodo-3-methylbenzaldehyde is classified under GHS07, which means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOMUMGPCHBUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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